molecular formula C19H23N3O5 B2420081 Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate CAS No. 622789-40-6

Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate

Cat. No.: B2420081
CAS No.: 622789-40-6
M. Wt: 373.409
InChI Key: CYZMYIGDHFHJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate is a complex organic compound that belongs to the class of nicotinates. This compound is characterized by the presence of a ureido group attached to a dimethoxyphenyl ring, which is further connected to a dimethylnicotinate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with ethyl 2,6-dimethylnicotinate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the ureido linkage. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ureido and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureido or methoxy derivatives.

Scientific Research Applications

Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, while the dimethoxyphenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(3-(2,5-dimethoxyphenyl)ureido)-2,6-dimethylnicotinate: shares similarities with other nicotinate derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-[(2,5-dimethoxyphenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-6-27-18(23)14-10-15(12(3)20-11(14)2)21-19(24)22-16-9-13(25-4)7-8-17(16)26-5/h7-10H,6H2,1-5H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZMYIGDHFHJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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